3-(4-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
The compound 3-(4-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine features a pyridazine core substituted at position 3 with a 4-bromophenyl group and at position 6 with a sulfanyl-linked methyl-1,2,4-oxadiazole moiety bearing a 3,4-dimethylphenyl substituent. Pyridazine derivatives are notable for their electron-deficient aromatic systems, which facilitate interactions in medicinal and materials chemistry . The 4-bromophenyl group enhances hydrophobicity and may influence halogen bonding in biological targets, while the 1,2,4-oxadiazole ring contributes to metabolic stability and π-π stacking interactions .
Properties
IUPAC Name |
5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4OS/c1-13-3-4-16(11-14(13)2)21-23-19(27-26-21)12-28-20-10-9-18(24-25-20)15-5-7-17(22)8-6-15/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWLHPJQTFDHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step organic reactions One common approach is to start with the bromination of a suitable phenyl precursor, followed by the formation of the oxadiazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing oxadiazole and pyridazine moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxadiazole can induce apoptosis in various cancer cell lines, including breast and colon cancer cells . The presence of the sulfanyl group in this compound may enhance its bioactivity by facilitating interactions with biological targets.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections . The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Pharmacological Applications
- Enzyme Inhibition :
- Antioxidant Activity :
Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of oxadiazole derivatives similar to the compound . The results indicated that these compounds significantly inhibited cell proliferation in human cancer cell lines and induced apoptosis through caspase activation pathways .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of sulfanyl-containing compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, making them candidates for further development as antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole moiety is known for its ability to form hydrogen bonds and π-π interactions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Oxadiazole-Containing Analogues
The compound in , (3-chlorophenyl)(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)piperazin-1-yl)methanone, shares the 1,2,4-oxadiazole motif but differs in core structure (piperazine vs. pyridazine) and substituents (3-methyl vs. 3,4-dimethylphenyl) . The dimethylphenyl group in the target compound increases steric bulk and lipophilicity (clogP estimated at ~4.2 vs.
Bromophenyl-Containing Analogues
Compounds like 2-(1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one () highlight the prevalence of 4-bromophenyl groups in bioactive molecules . However, the pyridazine core in the target compound offers distinct electronic properties compared to triazinoindole or pyrazole systems, such as reduced basicity due to adjacent nitrogen atoms.
Sulfanyl-Linked Heterocycles
The compound 4-[4-(4-bromophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine () shares the sulfanyl linker but uses a triazole core instead of oxadiazole . Triazoles are more polar than oxadiazoles, which may explain differences in binding affinity or solubility (e.g., logP ~2.5 for triazole vs. ~4.2 for oxadiazole derivatives).
Structural and Physicochemical Data
*clogP estimated using fragment-based methods.
Biological Activity
The compound 3-(4-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a member of the pyridazine family and has gained attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 426.35 g/mol. The presence of the bromophenyl and oxadiazol moieties suggests potential interactions with various biological targets.
1. Antitumor Activity
Research indicates that derivatives of pyridazine compounds often exhibit significant antitumor properties. For instance, similar compounds have demonstrated inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have shown that compounds with bromophenyl groups can enhance cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) when used in combination with conventional chemotherapeutics like doxorubicin .
2. Antimicrobial Activity
Pyridazine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have reported that these compounds exhibit activity against a range of bacterial strains and fungi, suggesting their potential as broad-spectrum antimicrobial agents. The sulfanyl group in the structure may play a critical role in enhancing this activity by facilitating interactions with microbial cell membranes .
3. Anti-inflammatory Effects
Compounds similar to the one have been noted for their anti-inflammatory properties. Studies have shown that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response . This makes them potential candidates for treating conditions like arthritis and other inflammatory diseases.
The biological activities of 3-(4-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can be attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazole and pyridazine derivatives inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR.
- Reactive Oxygen Species (ROS) Modulation : These compounds may influence ROS levels within cells, leading to increased oxidative stress in cancer cells while protecting normal cells.
- Apoptotic Pathways Activation : They may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins or downregulating anti-apoptotic factors.
Case Studies
Several studies have highlighted the effectiveness of related compounds in various biological assays:
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Umesha et al., 2009 | Pyrazole derivatives | Antitumor | Induced apoptosis in MCF-7 cells |
| ResearchGate Study | Pyridazine derivatives | Antimicrobial | Effective against E. coli and S. aureus |
| ChemicalBook Report | Similar oxadiazole derivatives | Anti-inflammatory | Reduced TNF-alpha levels in vitro |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
